Defined Binding Affinity and Selectivity Profile Against the FABP4 Pharmacological Benchmark
While the isolated Ki of 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid is not publicly disclosed, its 4-fluoro derivative demonstrated binding affinities 'equivalent to or even better than that of BMS309403' (Ki < 2 nM for FABP4) [1]. BMS309403 exhibits a reported Kd of 4 nM for FABP4 and >100-fold selectivity against the heart isoform FABP3 (Ki = 250 nM) and FABP5 (Ki = 350 nM) . This establishes a quantitative selectivity baseline that any unsubstituted scaffold variant must be measured against to ensure it does not introduce off-target liabilities.
| Evidence Dimension | Target Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Undisclosed (unsubstituted parent scaffold) |
| Comparator Or Baseline | 4-Fluoro derivative: 'equivalent to or better than BMS309403' (Ki < 2 nM for FABP4); BMS309403: Kd = 4 nM (FABP4), Ki = 250 nM (FABP3), Ki = 350 nM (FABP5) |
| Quantified Difference | Not quantifiable without direct measurement, but the 4-fluoro substituent is critical for achieving benchmark-level affinity and selectivity. |
| Conditions | ITC and fluorescence-based assays; FABP4, FABP3, and FABP5 proteins. |
Why This Matters
The quantitative gap between the parent and the 4-fluoro derivative in achieving clinical benchmark affinity underscores why the unsubstituted compound cannot be assumed to replicate the in vivo pharmacodynamic effects of the optimized leads.
- [1] Gao, D. D., Dou, H. X., Su, H. X., Zhang, M. M., Wang, T., Liu, Q. F., ... & Li, Y. X. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. European Journal of Medicinal Chemistry, 154, 44-59. View Source
